3,6-Dimethoxypyridine-2-carbaldehyde
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Overview
Description
3,6-Dimethoxypyridine-2-carbaldehyde: is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, characterized by the presence of two methoxy groups at positions 3 and 6 and an aldehyde group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3,6-dimethoxypyridine with a formylating agent such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3,6-Dimethoxypyridine-2-carboxylic acid.
Reduction: 3,6-Dimethoxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dimethoxypyridine-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxypyridine-2-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
- 3,5-Dimethoxypyridine-2-carbaldehyde
- 3,6-Dihydroxypyridine-2-carbaldehyde
- 3,6-Dimethoxypyridine-4-carbaldehyde
Comparison: 3,6-Dimethoxypyridine-2-carbaldehyde is unique due to the specific positioning of its methoxy and aldehyde groups, which can influence its reactivity and interactions with other molecules. This distinct structure may confer unique properties compared to its analogs, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3,6-dimethoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-4-8(12-2)9-6(7)5-10/h3-5H,1-2H3 |
InChI Key |
AIADNFCJHLUCEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)OC)C=O |
Origin of Product |
United States |
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